Cas no 2228849-55-4 (N-(2-bromopyridin-3-yl)methylhydroxylamine)

N-(2-bromopyridin-3-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2-bromopyridin-3-yl)methylhydroxylamine
- EN300-1905155
- 2228849-55-4
- N-[(2-bromopyridin-3-yl)methyl]hydroxylamine
-
- インチ: 1S/C6H7BrN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-3,9-10H,4H2
- InChIKey: RMXGMLLCCVALGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)CNO
計算された属性
- せいみつぶんしりょう: 201.97418g/mol
- どういたいしつりょう: 201.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 45.2Ų
N-(2-bromopyridin-3-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905155-1.0g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1905155-10.0g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1905155-0.25g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1905155-2.5g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1905155-5g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1905155-0.5g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1905155-1g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1905155-0.1g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1905155-0.05g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1905155-5.0g |
N-[(2-bromopyridin-3-yl)methyl]hydroxylamine |
2228849-55-4 | 5g |
$2858.0 | 2023-05-26 |
N-(2-bromopyridin-3-yl)methylhydroxylamine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
N-(2-bromopyridin-3-yl)methylhydroxylamineに関する追加情報
Comprehensive Overview of N-(2-bromopyridin-3-yl)methylhydroxylamine (CAS No. 2228849-55-4): Properties, Applications, and Industry Insights
N-(2-bromopyridin-3-yl)methylhydroxylamine (CAS No. 2228849-55-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure and reactivity. This brominated pyridine derivative features a hydroxylamine functional group, making it a versatile intermediate for synthesizing heterocyclic compounds. Its CAS registry number ensures precise identification in global chemical databases, while its IUPAC name reflects its systematic classification.
Recent studies highlight the compound's role in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in covalent drug design, where the bromopyridine moiety enables selective protein binding. The hydroxylamine group further allows for bioconjugation, aligning with trends in targeted therapeutics and prodrug development. These applications respond to growing demand for precision medicine solutions.
From a synthetic chemistry perspective, CAS 2228849-55-4 serves as a building block for N-O bond-containing scaffolds, which are pivotal in designing bioactive molecules. Its stability under microwave-assisted synthesis conditions makes it suitable for high-throughput screening platforms. Industry reports indicate rising procurement of this compound by contract research organizations (CROs) specializing in fragment-based drug discovery.
Environmental and green chemistry considerations are shaping its production methods. Manufacturers now emphasize atom-efficient protocols to minimize waste generation during its synthesis. The compound's crystallographic data has been optimized for computational modeling, supporting AI-driven molecular design initiatives—a key focus area in modern cheminformatics workflows.
Analytical characterization of N-(2-bromopyridin-3-yl)methylhydroxylamine typically involves HPLC-MS and NMR spectroscopy, with particular attention to its regioisomeric purity. Storage recommendations include protection from oxidative degradation using inert atmospheres, reflecting best practices for laboratory reagent management. These protocols address common queries from quality control specialists in API manufacturing.
The compound's structure-activity relationships (SAR) are being investigated for crop protection applications, coinciding with increased R&D investment in sustainable agriculture. Its halogenated pyridine core shows promise in developing next-generation fungicides, responding to regulatory pressures on traditional agrochemicals. Patent analyses reveal growing IP activity around derivatives of CAS 2228849-55-4 since 2020.
Supply chain dynamics for this fine chemical reflect broader trends in specialty chemicals distribution. With major suppliers located in APAC regions, logistics strategies now incorporate blockchain tracking to ensure material traceability—a critical factor for GMP compliance in pharmaceutical applications. Market projections suggest steady demand growth at CAGR 6-8% through 2030.
Academic interest in 2228849-55-4 spans mechanistic studies of its nucleophilic substitution behavior and metal-catalyzed coupling reactions. Recent ACS publications detail its utility in constructing spirocyclic architectures, important for CNS drug discovery. Such findings position this compound at the intersection of methodology development and applied synthesis research.
Safety assessments emphasize standard laboratory precautions when handling this material, with particular attention to skin permeability metrics. The compound's REACH compliance status and SDS documentation are frequently requested by EHS professionals, reflecting heightened focus on occupational exposure limits in chemical workplaces.
Emerging applications in material science include its use as a precursor for conducting polymers and coordination complexes. The electron-withdrawing bromine substituent enables precise tuning of electronic properties in these systems. This versatility aligns with industry needs for functional materials in optoelectronics and energy storage devices.
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